molecular formula C13H18FNO B13350020 1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol

1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13350020
M. Wt: 223.29 g/mol
InChI Key: BCOUUCVJXAPEED-UHFFFAOYSA-N
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Description

1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a fluorophenyl group, and an amino methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol typically involves multiple steps. One common method starts with the reaction of cyclohexanone with 3-fluoroaniline in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((2-Fluorophenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((4-Fluorophenyl)amino)methyl)cyclohexan-1-ol
  • 1-(((3-Chlorophenyl)amino)methyl)cyclohexan-1-ol

Uniqueness

1-(((3-Fluorophenyl)amino)methyl)cyclohexan-1-ol is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

1-[(3-fluoroanilino)methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H18FNO/c14-11-5-4-6-12(9-11)15-10-13(16)7-2-1-3-8-13/h4-6,9,15-16H,1-3,7-8,10H2

InChI Key

BCOUUCVJXAPEED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC2=CC(=CC=C2)F)O

Origin of Product

United States

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